molecular formula C19H26N2O8 B13388425 O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate

O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate

Cat. No.: B13388425
M. Wt: 410.4 g/mol
InChI Key: PHQSQVFTGWZWKF-UHFFFAOYSA-N
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Description

O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate is a multifunctional ester derivative featuring a tert-butyl-protected amino group (Boc), a 4-nitrophenyl ester, and a tert-butyl ester. This compound is primarily utilized in organic synthesis as a protected intermediate, particularly for amines, due to the stability imparted by the Boc group. The 4-nitrophenyl moiety enhances reactivity in nucleophilic substitutions, while the tert-butyl esters contribute to hydrolytic stability under basic conditions.

Properties

IUPAC Name

4-O-tert-butyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQSQVFTGWZWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis begins with the preparation of necessary starting materials, which may include derivatives of butanedioic acid and nitrophenol.
  • Protection and Activation : The carboxylic acid groups may be protected using tert-butyl esters, and the amino group can be protected with a tert-butoxycarbonyl (Boc) group.
  • Coupling Reactions : The nitrophenyl moiety is introduced through a coupling reaction, often involving a base and an organic solvent.
  • Deprotection and Purification : Final steps involve deprotection of the carboxylic acid groups and purification using chromatography techniques.

Analysis of Reaction Conditions

Reaction Step Reagents Solvent Conditions
Boc Protection Di-tert-butyl dicarbonate DCM Room temperature, 40 min
Coupling Reaction Triphenylphosphine, DIAD THF 0°C to room temperature, 15-30 h
Deprotection Acidic conditions Various Varies depending on protecting groups

Biological Activities and Applications

This compound exhibits significant biological activity as an immunomodulator by binding to STING, which is crucial for innate immunity. This interaction can activate immune responses, making it a candidate for therapeutic applications in cancer and infectious diseases. Additionally, compounds with similar structures have shown anti-inflammatory properties.

Comparative Analysis with Similar Compounds

Compound Name Structure Features Unique Aspects
This compound Butanedioate backbone, tert-butyl, nitrophenyl, Boc group Immunomodulatory properties, STING activation
tert-Butyl N-[(1S,2S)-1-Benzyl-3-[(tert-butoxycarbonylamino)-[[4-(2-pyridyl)phenyl]methyl]amino]-2-hydroxy-propyl]carbamate Contains benzyl and pyridyl moieties More complex structure with additional aromatic systems
Methyl 3-bromo-4-fluoro-5-nitrobenzoate Nitro group on a benzoic acid derivative Focused on halogenated structures impacting reactivity

Chemical Reactions Analysis

Types of Reactions: Boc-Asp(OtBu)-ONp primarily undergoes nucleophilic substitution reactions due to the presence of the nitrophenyl ester group. This group is highly reactive towards nucleophiles, facilitating the formation of peptide bonds.

Common Reagents and Conditions:

Major Products: The major products formed from reactions with Boc-Asp(OtBu)-ONp are peptides, where the aspartic acid derivative is incorporated into the growing peptide chain .

Scientific Research Applications

O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate is a complex organic compound with a unique structure that includes a tert-butyl group, a nitrophenyl moiety, and a tert-butoxycarbonylamino group. It has a butanedioate backbone, contributing to its potential biological activities and application in medicinal chemistry, especially in developing immunomodulators and other therapeutic agents.

Potential Applications

This compound and similar compounds have potential applications in:

  • Medicinal Chemistry The compound's unique combination of functional groups allows for further derivatization, expanding its utility in medicinal chemistry.
  • Immunomodulation It can effectively bind to stimulator of interferon genes (STING), which plays a crucial role in innate immunity. This binding can activate immune responses, making it a candidate for therapeutic applications in cancer and infectious diseases. Additionally, compounds with similar structures have demonstrated anti-inflammatory properties.

Interaction Studies

Interaction studies have demonstrated its capacity to modulate immune responses through interaction with STING pathways. These studies often utilize various assays to assess binding affinity, efficacy in cellular models, and downstream effects on immune signaling pathways. Such investigations are crucial for understanding the therapeutic potential of this compound and its derivatives.

Structural Comparison

Several compounds share structural similarities with this compound, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl N-[(1S,2S)-1-Benzyl-3-[(tert-butoxycarbonylamino)-[[4-(2-pyridyl)phenyl]methyl]amino]-2-hydroxy-propyl]carbamateContains a benzyl group and pyridyl moietyMore complex structure with additional aromatic systems
Methyl 3-bromo-4-fluoro-5-nitrobenzoateNitro group on a benzoic acid derivativeFocused on halogenated structures impacting reactivity
Carbamate derivativesGeneral class including various substituentsBroad range of biological activities depending on substitution pattern

Mechanism of Action

The mechanism of action of Boc-Asp(OtBu)-ONp involves the activation of the nitrophenyl ester group, which facilitates nucleophilic attack by amines. This results in the formation of a peptide bond, incorporating the aspartic acid derivative into the peptide chain. The Boc and tert-butyl protecting groups are later removed under acidic conditions to yield the final peptide product .

Comparison with Similar Compounds

Structural Analogues with tert-Butyl Groups

The tert-butyl group is a common substituent in synthetic chemistry for steric protection. 2(3)-tert-Butyl-4-hydroxyanisole (BHA) , a well-studied antioxidant, shares the tert-butyl moiety but differs in application. BHA induces hepatic glutathione S-transferase and epoxide hydratase activities, offering protection against mutagenic metabolites . In contrast, the tert-butyl groups in the target compound serve as hydrolytic stabilizers rather than biological modulators.

Key Differences :

Property Target Compound BHA
Primary Function Synthetic intermediate (protecting group) Antioxidant/enzyme inducer
Reactivity Acid-labile ester cleavage Radical scavenging
Biological Role Minimal direct activity Reduces carcinogen mutagenicity
4-Nitrophenyl-Containing Derivatives

The 4-nitrophenyl group is a strong electron-withdrawing substituent that enhances leaving-group ability. In 1,3,4-thiadiazole derivatives (), the 4-nitrophenyl group contributes to antimicrobial activity against E. coli and C. albicans. While the target compound’s nitro group similarly activates the ester for nucleophilic attack (e.g., in peptide coupling), its biological activity remains unexplored.

Reactivity Comparison :

Compound Type 4-Nitrophenyl Role Key Reaction
Target Compound Facilitates ester substitution Nucleophilic acyl substitution
1,3,4-Thiadiazoles Enhances antimicrobial efficacy Heterocycle formation
Boc-Protected Amino Acid Esters

Boc protection is widely used for amine stability. Desvenlafaxine succinate (), a butanedioic acid salt, contrasts with the target compound’s ester form. Succinate salts improve solubility for pharmaceutical use, whereas the target compound’s esters prioritize synthetic versatility.

Stability and Deprotection :

Property Target Compound Desvenlafaxine Succinate
Form Diester Monohydrate salt
Deprotection Acidic conditions (e.g., TFA) Not applicable (salt form)
Solubility Low (organic solvents) High (aqueous)

Biological Activity

O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₆
  • Molecular Weight : 310.302 g/mol
  • CAS Number : 33305-77-0

The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with various biological targets. The presence of the nitrophenyl group suggests potential interactions with enzymes or receptors involved in oxidative stress pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related compounds show their ability to quench free radicals, thereby protecting cellular components from oxidative damage. The antioxidant activity is often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Compound Assay Type IC50 Value (µM)
This compoundDPPHTBD
Related Compound ADPPH25
Related Compound BABTS30

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example, it could potentially inhibit cyclooxygenase (COX) or lipoxygenase (LOX), which are key enzymes in inflammatory responses.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of this compound against oxidative stress in neuroblastoma cells. The results demonstrated that the compound significantly reduced cell death induced by oxidative agents.

  • Cell Line : SH-SY5Y Neuroblastoma Cells
  • Oxidative Agent : tert-Butyl hydroperoxide (TBHP)
  • Outcome : Reduced cell death by 40% at a concentration of 50 µM.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of the compound through its effect on cytokine production in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha1500600
IL-61200500

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Introduce the Boc (tert-butoxycarbonyl) group to the amino moiety via standard carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP/THF) .
  • Step 2 : Esterify the succinic acid backbone with tert-butyl and 4-nitrophenyl groups using DCC/DMAP coupling agents. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) to balance steric hindrance from tert-butyl groups. Purity intermediates via flash chromatography (silica gel, gradient elution) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR : Use ¹H/¹³C NMR to verify tert-butyl singlet (~1.2–1.4 ppm) and aromatic protons from 4-nitrophenyl (δ 7.5–8.3 ppm). DEPT-135 confirms methylene/methine groups in the succinate backbone .
  • IR : Validate carbonyl stretches (C=O at ~1740 cm⁻¹ for esters, ~1680 cm⁻¹ for carbamate) .
  • Melting Point : Compare observed mp (71–72°C) with literature data to assess purity .

Advanced Research Questions

Q. How does the steric bulk of tert-butyl groups influence reactivity in peptide coupling or acyl transfer reactions?

  • Mechanistic Insight :

  • The tert-butyl esters act as transient protecting groups, reducing unintended hydrolysis during reactions. However, steric hindrance can slow nucleophilic attack.
  • Experimental Design : Compare reaction rates with less hindered analogs (e.g., methyl esters) under identical conditions (e.g., pH 7.4 buffer, 25°C). Monitor via HPLC-MS to quantify intermediates .
  • Data Interpretation : Slower kinetics observed for tert-butyl derivatives suggest steric effects dominate over electronic factors.

Q. What strategies resolve contradictions in reported yields for Boc-deprotection reactions involving this compound?

  • Contradiction Analysis :

  • Scenario : Conflicting yields (70–95%) in TFA-mediated Boc removal.
  • Hypothesis : Variability arises from residual moisture or competing side reactions (e.g., ester hydrolysis).
  • Methodology :

Use anhydrous TFA in dichloromethane with molecular sieves to suppress hydrolysis .

Track deprotection via in situ FTIR (disappearance of Boc C=O stretch).

Cross-validate with LC-MS to confirm product identity .

Q. How stable is this compound under acidic vs. basic conditions, and what degradation pathways dominate?

  • Stability Studies :

  • Acidic Conditions (pH < 3) : Rapid cleavage of 4-nitrophenyl ester via acid-catalyzed hydrolysis. Monitor by UV-Vis (λ = 400 nm for released 4-nitrophenol) .
  • Basic Conditions (pH > 10) : Boc group hydrolyzes preferentially. Use ¹H NMR to detect tert-butanol byproduct .
  • Temperature Dependence : Accelerated degradation at >40°C; optimize storage at –20°C under inert atmosphere.

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